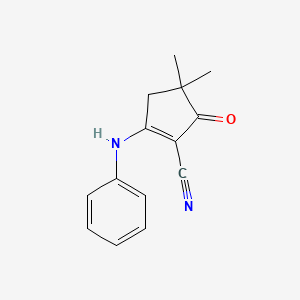
2-Anilino-4,4-dimethyl-5-oxocyclopent-1-ene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anilino-4,4-dimethyl-5-oxocyclopent-1-ene-1-carbonitrile is an organic compound with a unique structure that combines an aniline group with a cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-4,4-dimethyl-5-oxocyclopent-1-ene-1-carbonitrile typically involves the reaction of aniline with a suitable cyclopentene derivative. One common method involves the use of 4,4-dimethyl-2-cyclopentenone as a starting material. The reaction is carried out under acidic or basic conditions, depending on the desired reaction pathway. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and optimized reaction conditions are employed to maximize the yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Anilino-4,4-dimethyl-5-oxocyclopent-1-ene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Substituted aniline derivatives.
Applications De Recherche Scientifique
2-Anilino-4,4-dimethyl-5-oxocyclopent-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Anilino-4,4-dimethyl-5-oxocyclopent-1-ene-1-carbonitrile involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and π-π interactions with biological molecules, while the cyclopentene ring provides structural rigidity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Anilino-4,4-dimethylcyclopent-2-enone: Similar structure but lacks the nitrile group.
4,4-Dimethyl-2-cyclopentenone: Precursor in the synthesis of the target compound.
Aniline derivatives: Compounds with similar aniline groups but different ring structures.
Uniqueness
2-Anilino-4,4-dimethyl-5-oxocyclopent-1-ene-1-carbonitrile is unique due to the combination of an aniline group with a cyclopentene ring and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
64322-66-3 |
|---|---|
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2-anilino-4,4-dimethyl-5-oxocyclopentene-1-carbonitrile |
InChI |
InChI=1S/C14H14N2O/c1-14(2)8-12(11(9-15)13(14)17)16-10-6-4-3-5-7-10/h3-7,16H,8H2,1-2H3 |
Clé InChI |
PQGJVYCSJBDDGM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=C(C1=O)C#N)NC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


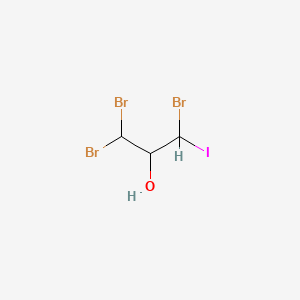
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt](/img/structure/B14498694.png)
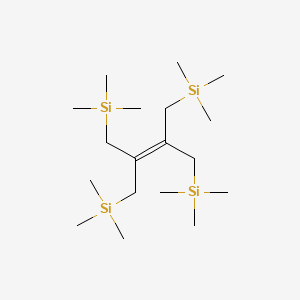

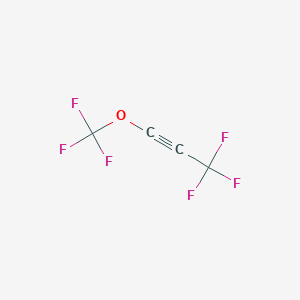
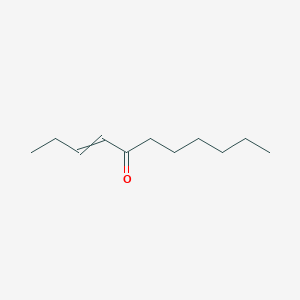
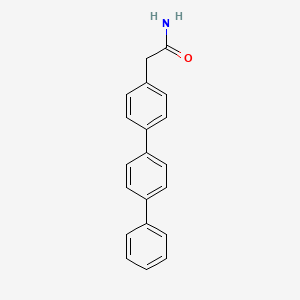
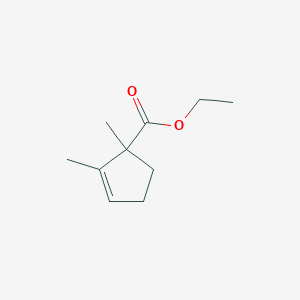
methyl}benzene](/img/structure/B14498725.png)
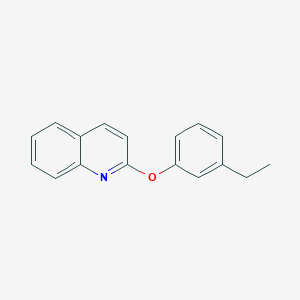
![1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol](/img/structure/B14498754.png)
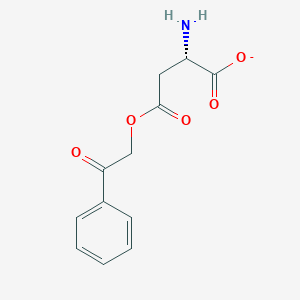

![1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene](/img/structure/B14498781.png)
